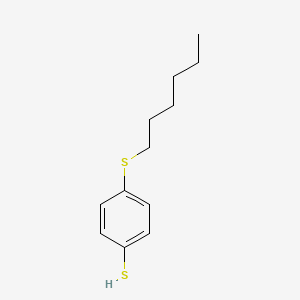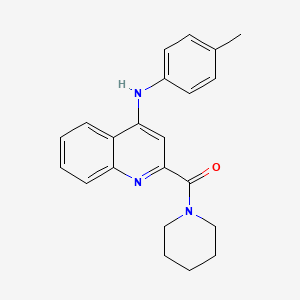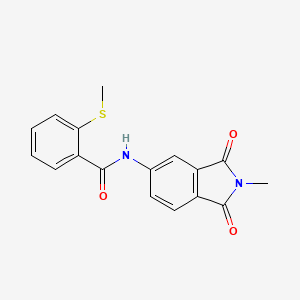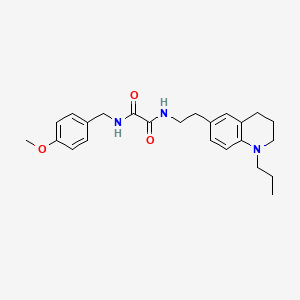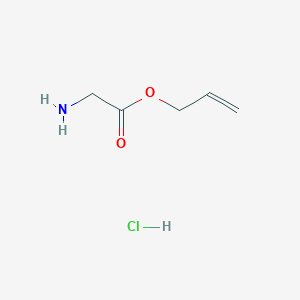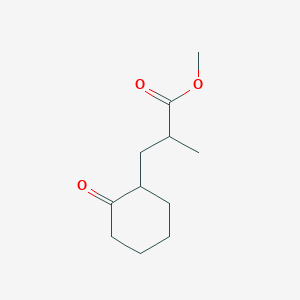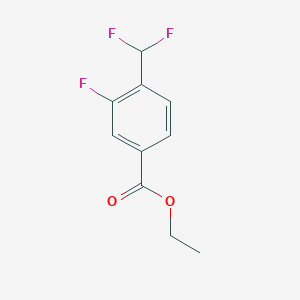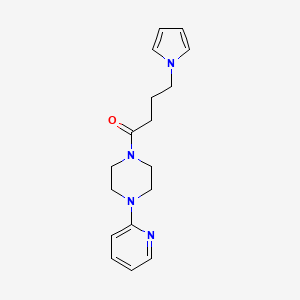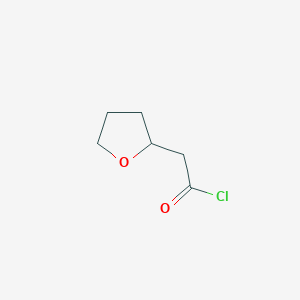
2-(Oxolan-2-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with the cholinergic system, specifically acetylcholine receptors .
Mode of Action
These compounds typically prevent the release of acetylcholine from the presynaptic end of the neuron .
Biochemical Pathways
Compounds with similar structures have been known to influence the cholinergic system .
Result of Action
Based on its potential interaction with the cholinergic system, it might influence neurotransmission .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Oxolan-2-yl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of oxolane-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride:
C5H8O2+SOCl2→C6H9ClO2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxolan-2-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxolane-2-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
Oxolane-2-carboxylic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2-(Oxolan-2-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymers and copolymers with specific properties.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce functional groups for further reactions.
Material Science: The compound is used in the development of advanced materials with tailored properties for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxolane-2-carboxylic acid: The parent compound from which 2-(Oxolan-2-yl)acetyl chloride is derived.
2-(Oxolan-2-yl)acetic acid: A related compound with a carboxylic acid functional group instead of an acyl chloride.
2-(Oxolan-2-yl)ethyl chloride: A similar compound with an ethyl chloride group instead of an acetyl chloride.
Uniqueness
This compound is unique due to its combination of the oxolane ring and the highly reactive acetyl chloride group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds.
Propriétés
IUPAC Name |
2-(oxolan-2-yl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOAAQUHILXVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
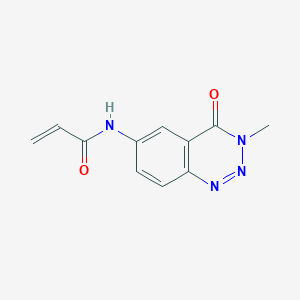
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)
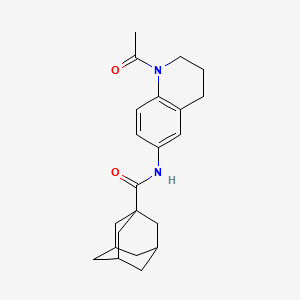
![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2724476.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2724479.png)
